molecular formula C17H15N3O2 B6113705 N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE

N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE

Cat. No.: B6113705
M. Wt: 293.32 g/mol
InChI Key: DRUGFTJRCAGHJN-YBFXNURJSA-N
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Description

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of an indole ring, a methoxy group, and a hydrazone linkage, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-22-14-8-6-12(7-9-14)17(21)20-19-11-13-10-18-16-5-3-2-4-15(13)16/h2-11,18H,1H3,(H,20,21)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUGFTJRCAGHJN-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203104
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE typically involves the condensation reaction between 4-methoxybenzohydrazide and 1H-indole-3-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours, and the resulting product is purified by recrystallization from ethanol .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the indole ring, with electrophiles or nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects .

The compound also interacts with cellular signaling pathways, such as the NF-κB and STAT3 pathways, which play crucial roles in cell proliferation, apoptosis, and immune response. By modulating these pathways, the compound can induce apoptosis in cancer cells and inhibit tumor growth .

Comparison with Similar Compounds

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE can be compared with other similar compounds, such as:

    N’-[(E)-(1-Benzyl-1H-indol-3-yl)methylene]-4-hydroxy-3-methoxybenzohydrazide: This compound has a similar structure but with a benzyl group instead of a hydrogen atom at the indole ring.

    N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has a biphenyl group instead of an indole ring.

The uniqueness of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities.

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